molecular formula C17H19NO2 B5182443 N,N-dimethyl-2-(2-phenylethoxy)benzamide

N,N-dimethyl-2-(2-phenylethoxy)benzamide

Cat. No.: B5182443
M. Wt: 269.34 g/mol
InChI Key: PPBXQPYPZKSSTK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-phenylethoxy)benzamide is a synthetic benzamide derivative supplied as a high-purity compound for biochemical research. Benzamide scaffolds are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for metabolic diseases. Recent computational and pharmacological studies on structurally similar benzamide derivatives have highlighted their potential as glucokinase activators (GKAs) , making them a valuable tool for researching type 2 diabetes mellitus (T2DM) pathways . As a potential GKA, this compound may function by binding to an allosteric site on the glucokinase enzyme, enhancing its catalytic activity and promoting glucose metabolism in both pancreatic β-cells and hepatocytes. This dual mechanism can lead to increased glucose-stimulated insulin secretion and improved hepatic glucose handling, which are key therapeutic goals in diabetes research . The structure incorporates a phenoxyethyl chain, a feature present in various biologically active molecules, which may influence its binding affinity and pharmacokinetic properties. Researchers can utilize this chemical in target validation, enzyme activation assays, and structure-activity relationship (SAR) studies to explore new treatments for hyperglycemia and related metabolic disorders. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-2-(2-phenylethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBXQPYPZKSSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

Antiproliferative Activity

Research has demonstrated that derivatives similar to N,N-dimethyl-2-(2-phenylethoxy)benzamide possess antiproliferative properties against cancer cell lines. In vitro studies have shown that certain synthesized compounds can induce apoptosis in K562 human chronic myelogenous leukemia cells, indicating potential use in cancer therapy .

Analgesic Properties

Certain benzamide derivatives have been noted for their analgesic effects. Compounds structurally related to this compound have been evaluated for pain relief efficacy, showing promise as alternatives to traditional analgesics like morphine due to lower dependence liabilities .

Pharmacological Applications

The pharmacological potential of this compound extends to several therapeutic areas:

Pain Management

The compound's analgesic properties suggest its application in managing various types of pain, including:

  • Traumatic pain
  • Cancer-related pain
  • Post-surgical pain

These applications are supported by findings that demonstrate its effectiveness in alleviating pain without the severe side effects associated with opioids .

Anticancer Therapeutics

Given its antiproliferative effects, this compound may serve as a lead compound for developing new anticancer drugs. Its ability to arrest cancer cells in specific phases of the cell cycle positions it as a candidate for further research and development in oncology .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of compounds related to this compound:

Case Study: Antiproliferative Mechanism

In a study evaluating various benzamide derivatives, it was found that certain compounds led to significant growth inhibition in multiple cancer cell lines. The most effective compounds induced apoptosis through caspase activation pathways, highlighting their potential as chemotherapeutic agents .

Case Study: Analgesic Efficacy

A series of experiments demonstrated that specific benzamide derivatives exhibited superior analgesic properties compared to traditional pain relievers. These compounds were tested in animal models for various pain types, confirming their efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Key Features logP<sup>a</sup> Solubility
N,N-Dimethyl-2-(2-phenylethoxy)benzamide C₁₇H₁₉NO₂ 2-(2-Phenylethoxy), N,N-dimethyl Ether linkage, dimethylamide ~3.5 (est.) Low (lipophilic)
4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)Bz C₁₇H₁₈N₂O₅ 4,5-Dimethoxy, 2-nitro, phenethyl Nitro (EWG), methoxy (EDG) ~2.8 Moderate
2-(2-DMAethoxy)-N-(3-CF₃Ph)Bz C₁₈H₂₀F₃N₃O₂ DMAethoxy, 3-CF₃Ph Basic dimethylamino, trifluoromethyl ~3.9 Low
N-(2-Phenylethyl)piperidine-1-carbothioamide C₁₄H₁₉N₃S Piperidine-thiourea, phenethyl Thiourea (H-bond donor) ~2.5 Moderate
2-Hexanoylamino-1-(4-carboxyphenyl)Bz C₂₀H₂₂N₂O₃ Hexanoylamino, 4-carboxyphenyl Carboxylic acid (polar) ~2.2 High

<sup>a</sup>Estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The trifluoromethyl and phenylethoxy groups in the target compound and ’s analog increase logP, favoring membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding: Thiourea derivatives () and carboxyphenyl analogs () exhibit higher polarity due to H-bond donors/acceptors, unlike the target compound’s dimethylamide.

Structure-Activity Relationships (SAR)

  • Substituent Position : 2-Position substituents (e.g., phenylethoxy, nitro) influence steric and electronic interactions in binding sites.
  • Electron-Withdrawing Groups : Nitro/trifluoromethyl may enhance electrophilic reactivity, impacting target engagement.

Q & A

Q. What are the key synthetic pathways for N,N-dimethyl-2-(2-phenylethoxy)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including etherification, acylation, and dimethylation. For example, a benzamide derivative with a phenoxy group can be synthesized via Pd/C-catalyzed hydrogenation in methanol under ambient conditions to reduce intermediates (e.g., nitro groups or double bonds) . Solvent choice (e.g., dichloromethane or ethanol) and reaction time (1–18 hours) are critical for yield optimization. Pyridine is often used as a base to neutralize HCl generated during acylation steps . Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and dimethylamide protons (δ ~2.9–3.1 ppm for N(CH₃)₂) .
  • IR spectroscopy to identify carbonyl (C=O stretch ~1650–1680 cm⁻¹) and ether (C-O stretch ~1200 cm⁻¹) functional groups .
  • Mass spectrometry (e.g., m/z values) and elemental analysis to verify molecular formula and purity .
  • Melting point determination to assess crystallinity and compound stability .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP functional) model the compound’s electron density, HOMO-LUMO gaps, and thermodynamic stability. Exact-exchange terms in DFT improve accuracy for atomization energies (average deviation ~2.4 kcal/mol), enabling predictions of reactivity and binding affinities . Software like Gaussian or ORCA can simulate vibrational spectra and compare them with experimental IR/NMR data to validate structural assignments .

Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Perform dose-response studies (e.g., 0.001–100 nM) with strict controls (e.g., propranolol for β1-adrenergic receptor assays) .
  • Use ANOVA with Bonferroni correction for statistical rigor .
  • Compare structural analogs (e.g., trifluoromethoxy vs. methoxy substitutions) to isolate functional group contributions .

Q. How can crystallographic tools like SHELXL or ORTEP-III aid in structural elucidation?

  • SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional conformations, particularly for polymorphs or co-crystals .
  • ORTEP-III generates 3D molecular graphics to visualize electron density maps and validate hydrogen bonding or π-π stacking interactions .
  • High-resolution data (≤1.0 Å) improves accuracy for chiral centers and confirms the dimethylamide group’s planarity .

Q. What methodologies optimize structure-activity relationship (SAR) studies for benzamide derivatives?

  • Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, or trifluoromethoxy groups) and evaluate biological activity (e.g., receptor binding, enzyme inhibition) .
  • Use QSAR models to correlate electronic (Hammett σ constants) or steric parameters with activity trends .
  • Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (Rf ~0.6 in ethyl acetate/methanol) and scale using continuous flow reactors for reproducibility .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational predictions to resolve structural ambiguities .
  • Biological Assays : Include positive controls (e.g., metoprolol for β-blocker studies) and normalize results to vehicle-treated groups .

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